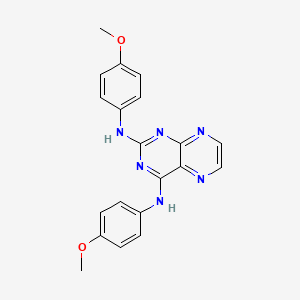

N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

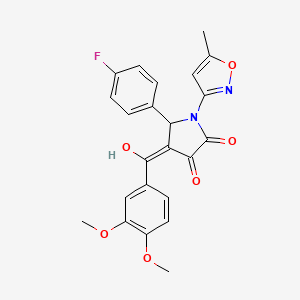

“N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine” is a chemical compound with the molecular formula C20H18N6O2 . It is a derivative of pteridine-2,4-diamine, a class of compounds that have been studied for their potential anti-inflammatory properties . These compounds have been found to act as radical scavengers and inhibitors of lipoxygenase, an enzyme involved in the inflammatory response .

Synthesis Analysis

The synthesis of N-substituted 2,4-diaminopteridines, which includes “this compound”, involves several steps . The general process includes the following reactions :Molecular Structure Analysis

The molecular structure of “this compound” is based on the 2,4-diaminopteridine core . This core is substituted with two 4-methoxyphenyl groups at the N2 and N4 positions .Chemical Reactions Analysis

Pteridine-2,4-diamine derivatives, including “this compound”, have been evaluated as antioxidants in several assays . Many of these compounds exhibited potent lipid antioxidant properties . Some are also inhibitors of soybean lipoxygenase, with IC50 values extending down to 100 nM for both targets .Aplicaciones Científicas De Investigación

Synthesis and Material Properties

Polyureas Synthesis : Novel polyureas containing N,N,N’,N’-tetraphenyl-phenylenediamine (TPPA) in the backbone were synthesized, incorporating N,N’-bis(4-methoxyphenyl)-N,N’-bis(4-nitrophenyl)benzene-1,4-diamine as a key intermediate. These polyureas showed good solubility in various organic solvents, excellent thermal stability, and a glass transition temperature ranging from 139 to 183 °C. They also displayed notable fluorescence quantum efficiency and electrochromic characteristics (Jiang, 2009).

Optoelectronic Device Application : Triphenylamine-based derivatives, including N, N'-bis(4-dimethylaminophenyl)-N, N'-bis(4-methoxyphenyl)-1,4-phenylenediamine, were synthesized to investigate optical and electrochromic behaviors. These materials were used in electrochromic devices, demonstrating high coloration efficiency and electrochemical stability, making them suitable for optoelectronic applications (Wu, Lin, & Liou, 2019).

Corrosion Inhibition

- Corrosion Inhibition in Steel : Novel synthesized compounds, including N1,N1′-(1,4-phenylene)bis(N4-(4-methoxybenzylidene)benzene-1,4-diamine), demonstrated significant corrosion inhibition properties for mild steel in acidic environments. They were identified as predominantly cathodic-type inhibitors, showing high inhibition efficiency and confirming the protection of metal surfaces (Singh & Quraishi, 2016).

Polymers and Membranes

Polyamide and Polyimide Synthesis : Aromatic polyamides and polyimides were synthesized using 3,3-bis[4-(4-aminophenoxy)phenyl]-phthalimidine and other monomers. These materials exhibited high glass transition temperatures, excellent thermal stability, and solubility in various organic solvents. They could be cast into transparent and flexible films, showcasing their potential in high-performance material applications (Yang & Lin, 1995).

Novel Nanofiltration Membranes : Sulfonated aromatic diamine monomers were synthesized and used to create thin-film composite nanofiltration membranes. These membranes showed improved water flux and high rejection of dyes, highlighting their application in water treatment and dye solution management (Liu et al., 2012).

Electrochemical and Electrochromic Properties

- Ambipolar Aromatic Polyimides : New ambipolar polyimides containing aniline derivatives with different degrees of 4-methoxyphenyl substituent were synthesized. These materials exhibited high glass-transition temperatures, thermal stability, and ambipolar electrochromic behavior, making them suitable for electronic and electrochromic applications (Huang, Yen, & Liou, 2011).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target various proteins and enzymes, playing a significant role in cellular processes .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been found to have good stability and high mobility, which can impact their bioavailability .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level .

Direcciones Futuras

The 2,4-diaminopteridine core, which is present in “N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine”, represents a new scaffold for lipoxygenase inhibition and anti-inflammatory properties . Future research could focus on further exploring the therapeutic potential of these compounds in diseases involving oxidative stress and inflammation .

Propiedades

IUPAC Name |

2-N,4-N-bis(4-methoxyphenyl)pteridine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O2/c1-27-15-7-3-13(4-8-15)23-19-17-18(22-12-11-21-17)25-20(26-19)24-14-5-9-16(28-2)10-6-14/h3-12H,1-2H3,(H2,22,23,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDOBXQSYXOSSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2876968.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2876970.png)

![7-(2,3-Dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2876971.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-piperidin-1-ylmethanone](/img/structure/B2876975.png)

![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2876978.png)

![5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine](/img/structure/B2876983.png)

![(E)-3-methyl-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2876985.png)

![1-isopropyl-2-(phenoxymethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2876989.png)